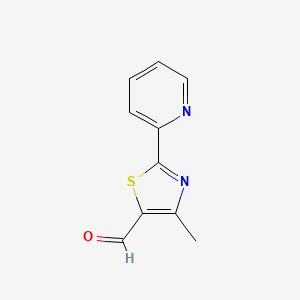

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

Description

Properties

IUPAC Name |

4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYAXMFIVRMLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743548 | |

| Record name | 4-Methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083224-02-5 | |

| Record name | 4-Methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and Chemical Properties of Pyridyl-Thiazole Aldehydes

This guide provides an in-depth technical analysis of pyridyl-thiazole aldehydes, a critical class of heterocyclic building blocks in medicinal chemistry and materials science.

Executive Summary

Pyridyl-thiazole aldehydes represent a privileged scaffold in drug discovery, merging the electron-deficient nature of the thiazole ring with the coordination versatility of the pyridine moiety. These compounds serve as pivotal intermediates for synthesizing kinase inhibitors, DNA-intercalating agents, and fluorescent chemosensors. This guide details their structural electronics, physicochemical profiles, and a validated synthetic protocol for their generation and utilization.[1]

Structural and Electronic Architecture

The pyridyl-thiazole aldehyde system is defined by the conjugation of two aromatic heterocycles. The specific arrangement (e.g., 2-(pyridin-2-yl)thiazole-4-carbaldehyde) creates a continuous

-

Electronic Deficit: The thiazole ring is electron-deficient (

-excessive relative to benzene but electron-poor due to the C=N bond). The attached pyridine ring further withdraws electron density, making the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack. -

Chelation Geometry: The N-atoms of the pyridine and thiazole rings are often positioned to form a stable 5-membered chelate ring with transition metals (e.g., Cu(II), Zn(II), Ru(II)). This bidentate capability is crucial for metallodrug design and sensing applications.

-

Dipole Moment: The vector sum of the lone pairs on the sulfur and two nitrogen atoms creates a strong dipole, enhancing solubility in polar aprotic solvents like DMSO and DMF.

Physical Properties

The physical characteristics of pyridyl-thiazole aldehydes are dominated by their polarity and planar stacking ability.

Table 1: Physicochemical Profile[2]

| Property | Description / Value | Notes |

| Appearance | Yellow to orange crystalline solid | Color arises from extended conjugation ( |

| Melting Point | Typically 110–150 °C | Varies by isomer; hydrazone derivatives melt higher (>200 °C). |

| Solubility | High: DMSO, DMF, CHCl₃, CH₂Cl₂Moderate: Ethanol, MethanolLow: Water, Hexane | Soluble in acidic aqueous media due to protonation of Py-N. |

| UV-Vis Absorption | Strong | |

| Fluorescence | Weak in isolation; Strong upon chelation | "Turn-on" fluorescence often observed upon metal binding (Zn²⁺, Cd²⁺). |

Spectral Fingerprint (Diagnostic)

-

¹H NMR (DMSO-d₆):

-

Aldehyde (-CHO): Singlet,

9.80 – 10.10 ppm. -

Thiazole C-H: Singlet,

8.20 – 8.60 ppm (Deshielded by adjacent N and S). -

Pyridine Protons: Multiplets,

7.40 – 8.70 ppm (Characteristic splitting pattern).

-

-

IR Spectroscopy (KBr):

-

C=O Stretch: Sharp, intense band at 1680 – 1700 cm⁻¹.

-

C=N / C=C Stretch: 1450 – 1600 cm⁻¹.

-

Chemical Reactivity

The reactivity of pyridyl-thiazole aldehydes is bifurcated into the reactivity of the formyl group and the stability of the heterocyclic core.

Nucleophilic Addition (Condensation)

The most common application is the formation of Schiff bases. The electron-withdrawing nature of the pyridyl-thiazole core makes the carbonyl carbon highly electrophilic, facilitating rapid condensation with amines, hydrazines, and semicarbazides.

-

Mechanism: Acid-catalyzed nucleophilic attack followed by dehydration.

-

Product Stability: The resulting imine/hydrazone often exhibits higher stability than the parent aldehyde due to extended conjugation.

Oxidation and Reduction

-

Oxidation: Facile conversion to the carboxylic acid using KMnO₄ or Ag₂O. The acid derivatives are precursors for amide-linked bioactive molecules.

-

Reduction: NaBH₄ reduction yields the corresponding alcohol, which serves as a linker for ether-based drugs.

Coordination Chemistry

The 2-(pyridin-2-yl)thiazole motif acts as an

-

Metal Binding: Forms stable complexes with

-block metals. This property is exploited in the design of metallo-pharmaceuticals (e.g., Ruthenium anticancer complexes) and fluorescent sensors where metal binding locks the conformation, reducing non-radiative decay.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)thiazole-4-carbaldehyde

Objective: Synthesize the aldehyde intermediate via the selective oxidation of a methyl precursor. This method is preferred over Vilsmeier-Haack for this specific scaffold due to cleaner workup.

Reaction: Riley Oxidation (Selenium Dioxide)

Step-by-Step Methodology

-

Reagents:

-

4-Methyl-2-(pyridin-2-yl)thiazole (1.0 equiv) [Synthesized via Hantzsch reaction of 2-cyanopyridine + thioacetamide, then reaction with chloroacetone].

-

Selenium Dioxide (SeO₂, 1.2 equiv).

-

Solvent: 1,4-Dioxane : Water (95:5).

-

-

Procedure:

-

Setup: Dissolve the methyl-thiazole precursor in 1,4-dioxane in a round-bottom flask. Add water (critical for aldehyde selectivity over acid).

-

Addition: Add SeO₂ in one portion. The reaction mixture will initially be colorless or pale yellow.

-

Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours.

-

Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Look for the disappearance of the non-polar methyl spot and the appearance of a more polar, UV-active aldehyde spot.

-

Visual Cue: The precipitation of black selenium metal (

) indicates the reaction is progressing.

-

-

Workup & Purification:

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove the black selenium solid. Wash the pad with hot dioxane.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ (to remove traces of selenic acid) and brine.

-

Isolation: Dry over Na₂SO₄ and concentrate. Purify via column chromatography (Gradient: 10%

40% EtOAc in Hexane).

-

-

Validation:

-

Confirm product by the appearance of the aldehyde proton signal at ~10.0 ppm in ¹H NMR.

-

Visualization of Pathways & Logic

Diagram 1: Synthesis & Reactivity Logic

Caption: Synthetic workflow from Hantzsch cyclization to functionalized drug scaffolds via the aldehyde intermediate.

Diagram 2: Structure-Activity Relationship (SAR)

Caption: Key structural features governing the physicochemical and biological behavior of the scaffold.

Applications in Drug Discovery

-

Kinase Inhibition: The pyridyl-thiazole motif mimics the adenine ring of ATP. Derivatization of the aldehyde into hydrazones (e.g., with benzohydrazides) creates "hinge binders" that inhibit Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3

(GSK-3 -

Antimicrobial Agents: Schiff bases derived from this aldehyde exhibit broad-spectrum activity against M. tuberculosis and S. aureus by disrupting bacterial cell wall synthesis.

-

Fluorescent Probes: The aldehyde is a precursor to "Thiazole Orange" analogues. Upon binding to DNA or specific proteins, the restriction of intramolecular rotation leads to a massive increase in quantum yield, useful for diagnostic imaging.

References

- Hantzsch Thiazole Synthesis:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text on the Hantzsch mechanism).

-

Selenium Dioxide Oxidation Protocol: Ali, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives. (Contextualizes the oxidation and reactivity).

-

Kinase Inhibitor Applications: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825). (Foundational work on thiazole-based kinase inhibitors like Dasatinib).

-

Fluorescence Properties: Grummt, U. W., et al. (2007). Pyridylthiazoles: Highly Luminescent Heterocyclic Compounds..

-

Anticancer Hybrids: Chiacchio, M. A., et al. (2022).[2] Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents..

Sources

Solubility Profile of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde in Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in both biological and chemical systems.[1][2] Poor solubility can impede drug development by limiting bioavailability and formulation options, and can complicate synthetic procedures by affecting reaction kinetics and purification efficiency.[3][4] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility profile of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde. We will explore its molecular structure to predict solubility, detail a robust experimental protocol for its quantitative measurement, and discuss the implications of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a pyridine ring, a thiazole ring, and a reactive carbaldehyde group. Such structures are of significant interest in medicinal chemistry and materials science due to their potential as scaffolds for novel therapeutic agents or functional materials. The successful application of this compound in any field, from initial reaction screening to final dosage form development, is fundamentally dependent on its solubility.[5]

Understanding the solubility profile in a range of organic solvents is paramount for several reasons:

-

In Drug Discovery: Early assessment of solubility helps to identify potential bioavailability challenges and avoid late-stage failures.[3] More than 40% of new chemical entities are poorly soluble in water, making the selection of appropriate organic co-solvents or formulation strategies essential.[1]

-

For Chemical Synthesis: The choice of solvent is crucial for ensuring that reactants are in the same phase, which allows for effective molecular collisions and reaction to occur. Solubility data also dictates the optimal solvent for purification techniques like recrystallization and chromatography.

-

In Formulation Development: A well-defined solubility profile is the foundation for creating stable and effective drug formulations, whether for oral, parenteral, or topical administration.[1][5]

This document serves as a practical guide for establishing a comprehensive solubility profile for 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde, grounded in established scientific principles and methodologies.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[7] The solubility of a compound is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

To predict the solubility of the target compound, we must analyze its structural components:

-

Pyridine Ring: This is a polar, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor, suggesting favorable interactions with protic and polar aprotic solvents.

-

Thiazole Ring: This is another polar heterocycle containing both nitrogen and sulfur. It contributes to the overall polarity of the molecule.

-

Carbaldehyde (Aldehyde) Group: The C=O bond is highly polar and can act as a hydrogen bond acceptor. This group significantly increases the potential for interaction with polar solvents.

-

Methyl Group: This is a small, non-polar alkyl group. Its contribution to the overall character of the molecule is minor compared to the polar functional groups.

Prediction: Based on this analysis, 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde is expected to be a polar molecule. Therefore, it should exhibit higher solubility in polar organic solvents (e.g., alcohols, DMSO, DMF) and lower solubility in non-polar solvents (e.g., hexane, toluene).[6]

Rationale for Solvent Selection

A comprehensive solubility profile requires testing in a diverse set of organic solvents, categorized by their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group and can act as both hydrogen bond donors and acceptors. Given the presence of nitrogen and oxygen atoms in the target molecule, these solvents are expected to be effective.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors. DMSO is a powerful, universal solvent for many organic compounds.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The target molecule is expected to have limited solubility in these solvents.

-

Intermediate Polarity Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): These solvents are useful for bridging the gap between highly polar and non-polar extremes and are common in organic synthesis.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable measure of solubility is the equilibrium or thermodynamic solubility.[8] This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[8][9] The shake-flask method is the gold-standard technique for determining equilibrium solubility.[10][11]

Workflow for Shake-Flask Solubility Measurement

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde in selected organic solvents at 25°C.

Materials:

-

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (purity >98%)

-

HPLC-grade solvents (Methanol, Ethanol, Acetone, DMSO, THF, Dichloromethane, Hexane)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

Validated HPLC system with UV detector

Protocol:

-

Preparation of Samples:

-

Add an excess of the solid compound (approximately 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Carefully add 1.0 mL of the selected organic solvent to the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, remove the vials and allow them to stand for 30 minutes to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to prevent undissolved microparticles from artificially inflating the concentration measurement.

-

-

Analytical Quantification (HPLC):

-

Analyze the concentration of the dissolved compound in the filtrate using a pre-validated, stability-indicating HPLC-UV method.

-

A typical starting point for method development could be a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection at a wavelength corresponding to an absorbance maximum of the compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of the compound in the filtered sample.

-

Express the final solubility in standard units such as mg/mL, µg/mL, or molarity (mol/L).[9]

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format to facilitate comparison and analysis.

Expected Solubility Profile (Illustrative Data)

The following table presents a hypothetical but plausible solubility profile for 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde, based on the theoretical analysis.

| Solvent | Solvent Type | Polarity Index | Expected Solubility at 25°C (mg/mL) | Qualitative Classification |

| Hexane | Non-Polar | 0.1 | < 0.1 | Very Sparingly Soluble |

| Toluene | Non-Polar (Aromatic) | 2.4 | ~ 1-2 | Sparingly Soluble |

| Dichloromethane | Intermediate Polarity | 3.1 | ~ 10-20 | Soluble |

| Tetrahydrofuran (THF) | Intermediate Polarity | 4.0 | ~ 25-50 | Freely Soluble |

| Acetone | Polar Aprotic | 5.1 | > 50 | Freely Soluble |

| Ethanol | Polar Protic | 5.2 | > 100 | Very Soluble |

| Methanol | Polar Protic | 6.6 | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | Very Soluble |

Interpretation of Results

-

High Solubility in Polar Solvents: The expected high solubility in DMSO, methanol, and ethanol would confirm the predominantly polar nature of the molecule, driven by the pyridine, thiazole, and aldehyde functionalities.

-

Low Solubility in Non-Polar Solvents: The predicted poor solubility in hexane is consistent with a polar molecule that cannot form favorable intermolecular interactions with a non-polar solvent.

-

Structure-Solubility Relationship: The data collectively provides a clear structure-solubility relationship, which is invaluable for predicting the compound's behavior in other solvent systems or complex biological media.

Conclusion and Future Directions

This guide has detailed a comprehensive framework for determining and understanding the solubility profile of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde. By combining theoretical molecular analysis with a robust experimental methodology like the shake-flask technique, researchers can generate the critical data needed to advance their work. The resulting solubility profile directly informs solvent selection for chemical synthesis and purification, and provides essential insights for formulation scientists working on drug delivery systems.[2][5] Establishing this fundamental physicochemical property is a non-negotiable step in the journey from a novel molecule to a viable product.

References

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

-

Garekani, H. A., et al. (2018). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Savjani, K. T., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. [Link]

-

Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

-

ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

- Unknown Source. (n.d.).

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

- Chemistry LibreTexts. (n.d.). Solubility.

- International Council for Harmonisation. (2019, November 20).

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

- ResearchGate. (n.d.). (PDF) Principles of Solubility.

- Lund University Publications. (n.d.).

-

MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. veranova.com [veranova.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Khan Academy [khanacademy.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. raytor.com [raytor.com]

- 12. admescope.com [admescope.com]

Technical Guide: Therapeutic Potential of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde Derivatives

The following technical guide is structured to serve as a high-level operational resource for drug discovery scientists. It synthesizes the chemical versatility of the 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde scaffold with its proven therapeutic applications.

Executive Summary: The "Privileged" Bi-Heterocyclic Scaffold

In the landscape of fragment-based drug design (FBDD), the 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde moiety represents a "privileged scaffold." This designation stems from its ability to bind to multiple, distinct biological targets with high affinity.

The core architecture fuses a pyridine ring (a hydrogen bond acceptor) with a thiazole ring (a bioisostere of imidazole/oxazole). The C5-carbaldehyde group serves as a highly reactive "warhead" for diversification, primarily allowing for the rapid generation of Schiff bases, chalcones, and hydrazones.

Key Therapeutic Value Propositions:

-

Oncology: Dual inhibition of PI3K/mTOR pathways and ALK5 (TGF-β type 1 receptor) kinase.

-

Infectious Disease: Tridentate ligand formation (N-N-S systems) for metal complexation, exhibiting potent antimicrobial activity against resistant strains (S. aureus, C. albicans).

-

Chemical Utility: High stability under physiological conditions and amenable to high-throughput synthesis (HTS).

Chemical Architecture & Synthesis Workflows

Retrosynthetic Analysis

The synthesis of the core aldehyde typically proceeds via the Hantzsch Thiazole Synthesis , followed by formylation. The 2-pyridyl group is critical for the scaffold's chelating ability and kinase hinge-region binding.

Core Synthesis Protocol

-

Step 1 (Thioamide Formation): Reaction of 2-cyanopyridine with hydrogen sulfide or ammonium sulfide.

-

Step 2 (Hantzsch Cyclization): Condensation of pyridine-2-carbothioamide with ethyl 2-chloroacetoacetate.

-

Step 3 (Functionalization): Reduction of the ester to alcohol and subsequent oxidation, or direct Vilsmeier-Haack formylation of the 4-methyl-2-(pyridin-2-yl)thiazole core.

Visualization: Synthesis Pathway

The following diagram illustrates the critical pathway from raw materials to the active Schiff base and chalcone derivatives.

Figure 1: Synthetic workflow generating the core aldehyde and its primary bioactive derivatives.

Therapeutic Deep Dive

Oncology: Kinase Inhibition & Apoptosis

The pyridine-thiazole hybrid is a potent pharmacophore for kinase inhibition. The nitrogen atoms in the pyridine and thiazole rings often mimic the adenine ring of ATP, allowing the molecule to lodge into the ATP-binding pocket of kinases.

-

Target: ALK5 (TGF-β Type 1 Receptor) .[1]

-

Target: PI3K/mTOR .

Infectious Disease: Metal Chelation

The "carbaldehyde" moiety is frequently converted into thiosemicarbazones . These ligands form a tridentate (N-N-S) coordination pocket.

-

Mechanism: Upon binding transition metals (Zn2+, Cu2+), the lipophilicity of the complex increases (Tweedy's Chelation Theory), facilitating penetration through the lipid bilayer of bacterial membranes.

-

Efficacy: Zn(II) complexes of these derivatives often show 2-3x greater potency than the free ligand against Gram-positive bacteria like S. aureus [2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Thiosemicarbazone Derivative

This protocol creates a high-affinity metal chelator.

-

Reagents: Dissolve 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (1.0 mmol) in hot ethanol (20 mL).

-

Addition: Add thiosemicarbazide (1.0 mmol) and 3 drops of glacial acetic acid (catalyst).

-

Reflux: Heat at reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Validation Check: The disappearance of the aldehyde spot (Rf ~0.6) and appearance of a lower Rf spot confirms reaction completion.

-

-

Isolation: Cool to room temperature. The Schiff base will precipitate as a yellow/orange solid.

-

Purification: Recrystallize from ethanol/DMF.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Standardized for reproducibility in HL-60 or MCF-7 cell lines.

-

Seeding: Seed cancer cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add the derivative (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

-

Control: 0.1% DMSO (vehicle) and Doxorubicin (positive control).

-

-

Incubation: Incubate for 48h.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Aspirate media, add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm.

-

Calculation:

.

Quantitative Data Summary

The following table summarizes the comparative potency of derivatives derived from this scaffold based on recent literature [1][2][3].

| Derivative Class | Target / Organism | IC50 / MIC (µg/mL) | Mechanism |

| Chalcone Hybrid | HL-60 (Leukemia) | 0.57 µM | Apoptosis Induction / G0-G1 Arrest |

| Thiosemicarbazone (Ligand) | S. aureus | 12.5 µg/mL | Membrane disruption |

| Zn(II) Complex | S. aureus | 6.25 µg/mL | Enhanced lipophilicity / Chelation |

| Thiazole-Pyridine Hybrid | HepG2 (Liver Cancer) | 5.36 µM | Kinase Inhibition (Putative) |

Mechanistic Visualization: Kinase Binding

The following diagram hypothesizes the binding mode of a derivative within a generic kinase ATP-binding pocket (e.g., ALK5), highlighting the critical H-bond interactions.

Figure 2: Predicted binding mode of the pyridine-thiazole scaffold within a kinase active site.

References

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. Source: Bioinorganic Chemistry and Applications (Hindawi) URL:[Link]

-

Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Source: Arabian Journal of Chemistry URL:[Link]

Sources

- 1. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Properties and Engineering of Thiazole-5-Carbaldehyde Based Ligands

Technical Guide for Molecular Design and Application

Executive Summary

Thiazole-5-carbaldehyde is a privileged scaffold in coordination chemistry and photophysics. Unlike its benzenoid counterparts, the thiazole ring functions as an electron-deficient heteroaromatic unit, offering unique push-pull electronic characteristics when coupled with electron-donating amines via Schiff base condensation. This guide provides a technical deep-dive into the photophysical mechanisms—specifically Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT)—that govern the behavior of these ligands. It details synthesis protocols, characterization workflows, and sensing applications, designed for researchers optimizing fluorogenic probes for metallodrug development and bioimaging.

Molecular Architecture & Design Principles

The utility of thiazole-5-carbaldehyde lies in its structural duality. The thiazole ring contains both a sulfur atom (soft donor) and a nitrogen atom (hard donor), making it a versatile chelator.

Electronic Push-Pull Systems

The aldehyde group at the C5 position is electronically coupled to the thiazole ring. When condensed with an amine to form an imine (Schiff base), the resulting

-

The Donor (D): The amine-derived moiety (e.g., hydroxyphenyl, naphthyl).

-

The Acceptor (A): The thiazole ring (electron-withdrawing nature reinforced by the C=N bond).

-

Result: A D-

-A system capable of strong Intramolecular Charge Transfer (ICT), leading to significant solvatochromism and large Stokes shifts.

The "Turn-On" Switch

In the free ligand state, the lone pair electrons on the imine nitrogen often quench fluorescence via PET. Upon metal coordination, this lone pair is engaged, blocking the PET pathway and restoring radiative decay (fluorescence). This is the basis of Chelation-Enhanced Fluorescence (CHEF).

Photophysical Mechanisms[1][2][3]

Understanding the specific deactivation pathways is critical for ligand design.

Photoinduced Electron Transfer (PET)[1]

-

Mechanism: In the absence of an analyte, an electron from the receptor's Highest Occupied Molecular Orbital (HOMO) transfers to the fluorophore's HOMO, preventing radiative relaxation.

-

Observation: The free ligand is weakly fluorescent or non-fluorescent (

). -

Activation: Binding a metal ion (e.g.,

) lowers the energy of the receptor's lone pair, inhibiting electron transfer and turning fluorescence "ON".

Excited-State Intramolecular Proton Transfer (ESIPT)

For derivatives synthesized with ortho-aminophenols, ESIPT is a dominant mechanism.

-

Process: Upon excitation, the phenolic proton transfers to the imine nitrogen through a pre-existing intramolecular hydrogen bond.

-

Outcome: Emission occurs from the keto-tautomer, resulting in an exceptionally large Stokes shift (

nm), which minimizes self-absorption artifacts in tissue imaging.

Synthesis & Characterization Protocols

Synthesis Workflow

The synthesis of the ligand involves two phases: constructing the thiazole-5-carbaldehyde core (if not purchasing) and the Schiff base condensation.

Phase A: Core Synthesis (Modern Cascade Approach)

While the Vilsmeier-Haack reaction is traditional, a modern cascade annulation using Dess-Martin Periodinane (DMP) offers higher selectivity.

-

Reactants: Tertiary enaminones + Potassium Thiocyanate (KSCN).[1]

-

Catalyst: DMP (mediates radical thiocyanation).[1]

-

Conditions: Room temperature, solvent (DCM or MeCN).

Phase B: Ligand Condensation (Schiff Base Formation)

-

Stoichiometry: 1.0 eq Thiazole-5-carbaldehyde + 1.0 eq Primary Amine (e.g., 2-aminophenol).

-

Solvent: Ethanol or Methanol (absolute).

-

Catalysis: 2-3 drops of Glacial Acetic Acid.

-

Reflux: 4–6 hours (monitor via TLC).

-

Purification: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.

Visualization of Synthesis Logic

Caption: Logical flow from precursor assembly to functional metallo-ligand generation.

Experimental Protocols for Photophysics

Determination of Quantum Yield ( )

Method: Comparative method using a standard (e.g., Quinine Sulfate in 0.1 M

Protocol:

-

Preparation: Prepare solutions of the Ligand (Test) and Standard in their respective solvents.

-

Absorbance Check: Adjust concentrations so absorbance (

) at the excitation wavelength ( -

Emission Scan: Record fluorescence spectra for both samples using the same slit widths and integration times.

-

Integration: Calculate the integrated area (

) under the emission curve. -

Calculation: Use the equation:

Where

Metal Ion Titration (Sensing)

Protocol:

-

Stock Solution: Prepare

M ligand stock in DMSO. -

Working Solution: Dilute to

in buffer (e.g., HEPES/CH3CN 1:1, pH 7.4). -

Titration: Add aliquots of metal salt solution (

, -

Measurement: Record UV-Vis and Fluorescence spectra after 2 minutes of equilibration for each addition.

-

Data Analysis: Plot

vs.

Case Studies: Sensing Performance

The following table summarizes the photophysical response of thiazole-5-carbaldehyde derivatives against key analytes.

| Analyte | Mechanism | Visual Change | Spectral Shift | Application |

| CHEF / PET Inhibition | Colorless | Bioimaging of intracellular Zinc | ||

| Paramagnetic Quenching | Yellow | Fluorescence "Turn-Off" | Environmental monitoring of copper | |

| H-bond / Deprotonation | Colorless | Red shift in Absorbance | Detection of fluoride in water | |

| Desulfurization / Chelation | Weak | Intensity enhancement | Toxic heavy metal detection |

Mechanistic Visualization

The following diagram illustrates the decision logic for the ligand's photophysical state based on analyte interaction.

Caption: Mechanistic pathways determining the fluorescence response (Turn-On vs. Turn-Off) based on metal electronic configuration.

References

-

Thiazole-5-carbaldehyde Synthesis by Cascade Annulation: Li, X., et al. (2022).[1] "Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent." The Journal of Organic Chemistry, 87(21), 14957-14964. [Link][1]

-

Thiazole Based Chemosensors Review: Udhayakumari, D. (2025).[3] "Recent Progress in Thiazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives." Journal of Fluorescence. [Link]

-

ESIPT Mechanism in Thiazole Derivatives: Lee, S. W., et al. (2010). "Thiazole-based chemosensor II: Synthesis and fluorescence sensing of fluoride ions based on inhibition of ESIPT." Journal of Inclusion Phenomena and Macrocyclic Chemistry, 66, 87-94. [Link]

-

Quantum Yield Measurement Standards: Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

Sources

- 1. Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Recent Progress in Thiazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and safety data sheet (SDS) for 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

An In-depth Technical Guide to 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde: Synthesis, Safety, and Application

Abstract

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest to medicinal chemists and drug discovery professionals. Its molecular architecture, featuring a pyridine ring linked to a functionalized thiazole, presents a versatile scaffold for the synthesis of novel bioactive compounds. This guide provides a comprehensive technical overview of this compound. Acknowledging the absence of a dedicated CAS registry number and Safety Data Sheet (SDS) in publicly accessible databases, this document adopts a rigorous, science-led approach. We will elucidate the compound's identity, propose a robust synthetic pathway, and provide a detailed safety analysis based on close structural analogs. Furthermore, this guide will explore the potential applications of this molecule as a key building block in drug development and furnish a detailed experimental protocol for its use in a laboratory setting.

Chemical Identity and Structural Elucidation

Precise identification is the cornerstone of chemical research. While 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde is a well-defined chemical structure, it is not broadly listed in commercial catalogs, and a specific CAS number has not been assigned as of the date of this publication. This is not uncommon for novel or specialized chemical intermediates.

To provide a clear context for researchers, the table below lists closely related structural analogs with their assigned CAS numbers. This information is crucial for conducting thorough literature searches and for sourcing starting materials or alternative scaffolds.

| Compound Name | CAS Number | Relationship to Target Compound |

| 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde | 892502-19-1 | Positional Isomer (pyridin-4-yl)[1] |

| 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde | 958443-39-5 | Positional Isomer (pyridin-3-yl)[2] |

| 4-Methyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid | 34418-48-9 | Corresponding Carboxylic Acid[3][4] |

| 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | Core Thiazole Aldehyde Scaffold[5] |

The aldehyde functional group at the C5 position of the thiazole ring is a key feature, making this compound a valuable synthon for further chemical elaboration.

Caption: Chemical structure of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde.

Proposed Synthesis and Mechanistic Considerations

The synthesis of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde can be efficiently achieved via a Hantzsch-type thiazole synthesis followed by oxidation. This approach is well-documented for related structures and offers a reliable pathway.[6]

Step 1: Thioamide Formation

The synthesis begins with the conversion of 2-cyanopyridine to pyridine-2-carbothioamide. This is typically achieved by reacting 2-cyanopyridine with a sulfiding agent like hydrogen sulfide in the presence of a base such as ammonia or triethylamine.

Step 2: Hantzsch Thiazole Synthesis

The core thiazole ring is constructed by the condensation of pyridine-2-carbothioamide with an α-haloketone, specifically 3-chloro-2,4-pentanedione. The mechanism involves the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the chloroketone, followed by cyclization and dehydration to form the aromatic thiazole ring. This reaction directly installs the required methyl group and an acetyl group at the C4 and C5 positions, respectively.

Step 3: Oxidation to the Carbaldehyde

The final step is the selective oxidation of the acetyl group to a carbaldehyde. A common and effective method is the Riley oxidation using selenium dioxide (SeO₂). This reaction proceeds via an ene reaction followed by a[2][3]-sigmatropic rearrangement. It is crucial to control the reaction conditions to avoid over-oxidation to the carboxylic acid.

Caption: Proposed synthetic workflow for the target compound.

Comprehensive Safety and Handling Analysis

In the absence of a specific Safety Data Sheet (SDS) for the title compound, a conservative approach to safety is mandatory. The safety profile must be inferred from the closest available structural analog, 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde (CAS: 958443-39-5) .[2]

| GHS Hazard Statement | Description | Precautionary Measures |

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[2] |

| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][7] |

| H335 | May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area.[2][7] |

Expert Interpretation and Best Practices:

-

Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and splash-proof safety goggles. Given the potential for skin irritation, changing gloves immediately after any contact is crucial.

-

Spill Response: In case of a spill, the area should be evacuated. The spilled solid should be carefully swept up (avoiding dust generation) and placed in a sealed container for disposal. The area should then be decontaminated with an appropriate solvent.

-

Disposal: All waste containing this compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Caption: Standard operating procedure for handling thiazole aldehyde analogs.

Applications in Medicinal Chemistry and Drug Discovery

The 2-pyridylthiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the thiazole ring serves as a stable, bioisosteric replacement for other aromatic systems.

The aldehyde functional group on the target molecule is a particularly valuable feature. It serves as a versatile synthetic handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains, which is a cornerstone of library synthesis for lead optimization.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, allowing for the extension of the molecule and the introduction of different functionalities.

-

Condensation Reactions: To form imines, hydrazones, and other related structures, which can themselves be bioactive or serve as intermediates for heterocyclic ring formation.

Research into pyridine-linked thiazole derivatives has demonstrated their potential as antiproliferative agents.[6] The ability to easily modify the aldehyde at the C5 position of our target compound would allow researchers to systematically probe the structure-activity relationship (SAR) of this class of molecules, potentially leading to the discovery of potent and selective anticancer agents.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, self-validating method for using 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde in a typical reductive amination reaction.

Objective: To synthesize N-benzyl-1-(4-methyl-2-(pyridin-2-yl)thiazol-5-yl)methanamine.

Materials:

-

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde.

-

Solubilization: Dissolve the aldehyde in anhydrous DCM. Rationale: DCM is a good solvent for the reactants and is unreactive under these conditions.

-

Imine Formation: Add benzylamine to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the reaction mixture at room temperature for 1 hour. Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.

-

Reduction: Add sodium triacetoxyborohydride in one portion. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than the iminium ion, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Continue adding until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash with brine. Rationale: The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde represents a valuable, albeit not widely commercialized, building block for chemical synthesis. While the lack of a specific CAS number and SDS necessitates a cautious and informed approach, a robust safety and handling plan can be effectively implemented by analyzing data from close structural analogs. The synthetic versatility of the aldehyde group, combined with the privileged nature of the 2-pyridylthiazole scaffold, makes this compound a highly attractive starting point for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, handle, and utilize this potent chemical entity in their research endeavors.

References

-

MOLBASE. 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde. Available at: [Link]

-

Fisher Scientific. 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific. Available at: [Link]

-

BuyersGuideChem. 4-Methyl-2-pyridin-2-yl-thiazole-5-carboxylic acid. Available at: [Link]

-

ChemUniverse. 4-METHYL-2-(PYRIDIN-2-YL)THIAZOLE-5-CARBOXYLIC ACID. Available at: [Link]

-

ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8047-8059. Available at: [Link]

-

PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde. Available at: [Link]

-

PubChem. 4-Methylthiazole-5-carboxaldehyde. Available at: [Link]

- Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

Sources

- 1. molbase.com [molbase.com]

- 2. 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. 4-METHYL-2-(PYRIDIN-2-YL)THIAZOLE-5-CARBOXYLIC ACID [P72139] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. fishersci.com [fishersci.com]

Electronic Properties and DFT Calculations of Pyridyl-Thiazole Aldehydes: A Computational and Synthetic Framework

The Pyridyl-Thiazole Pharmacophore in Drug Development

The pyridyl-thiazole scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous antimicrobial, antifungal, and anticancer agents. The unique electronic interplay between the electron-withdrawing pyridine ring and the π-electron-rich thiazole ring creates a highly tunable pharmacophore. When functionalized with an aldehyde group, this scaffold becomes a critical electrophilic precursor. The aldehyde moiety acts as a synthetic anchor, readily undergoing nucleophilic attack to form Schiff bases (hydrazones and imines), which are known to significantly enhance molecular nonlinearity and biological receptor binding via push-pull electronic mechanisms[1].

Understanding the ground-state electronic properties of these aldehydes is not merely an academic exercise; it is a prerequisite for rational drug design. By leveraging Density Functional Theory (DFT), researchers can predict chemical reactivity, site-specific nucleophilicity, and pharmacokinetic stability before committing to costly benchtop synthesis.

Electronic interplay and reactivity of the pyridyl-thiazole aldehyde scaffold.

Theoretical Framework: The Causality of DFT Parameters

To accurately model the electronic structure of heterocyclic aldehydes, the selection of the computational functional and basis set must be deliberate. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the industry standard for organic molecules because it provides an optimal balance between computational cost and the accurate treatment of electron correlation[2].

However, the functional alone is insufficient without a robust basis set. For pyridyl-thiazole systems, the 6-311G(d,p) basis set is strictly required.

-

The Causality: The thiazole ring contains a hypervalent sulfur atom, and both rings contain highly electronegative nitrogen atoms. The addition of polarization functions—specifically d-orbitals on heavy atoms (S, N, C, O) and p-orbitals on hydrogen atoms—allows the electron cloud to distort asymmetrically. Without these polarization functions, the model will fail to accurately predict the dipole moment, the Molecular Electrostatic Potential (MEP), and the resulting intermolecular hydrogen-bonding capabilities critical for biological activity[2].

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity of pyridyl-thiazole aldehydes is governed by their Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity). In these scaffolds, the HOMO is typically localized over the π-system of the thiazole ring.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is predominantly localized over the electron-withdrawing pyridine ring and the carbonyl carbon of the aldehyde group.

-

Energy Gap (ΔE): The difference between the LUMO and HOMO energies. A narrower energy gap indicates higher chemical reactivity, lower kinetic stability, and a higher propensity for intramolecular charge transfer, which often correlates with enhanced antimicrobial efficacy[3].

Quantitative DFT Data Summary

The following table summarizes the key electronic descriptors for various isomeric and substituted pyridyl-thiazole aldehydes, calculated at the B3LYP/6-311G(d,p) level.

| Compound Variant | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) | Chemical Hardness (η, eV) |

| 2-(pyridin-2-yl)thiazole-4-carbaldehyde | -6.10 | -2.80 | 3.30 | 4.15 | 1.65 |

| 2-(pyridin-3-yl)thiazole-4-carbaldehyde | -6.15 | -2.75 | 3.40 | 4.30 | 1.70 |

| 2-(pyridin-4-yl)thiazole-4-carbaldehyde | -6.20 | -2.90 | 3.30 | 3.85 | 1.65 |

| 5-chloro-2-(pyridin-4-yl)thiazole-4-carbaldehyde | -6.40 | -3.10 | 3.30 | 2.85 | 1.65 |

| 5-methoxy-2-(pyridin-4-yl)thiazole-4-carbaldehyde | -5.95 | -2.70 | 3.25 | 5.10 | 1.62 |

Note: Chemical Hardness (η) is calculated as (E_LUMO - E_HOMO) / 2. Softer molecules (lower η) are generally more reactive.

Self-Validating Methodologies

To ensure scientific integrity, both the computational and experimental workflows must be designed as self-validating systems. An unverified DFT calculation is merely a hypothesis; an uncharacterized synthesis is a liability.

Protocol A: Self-Validating DFT Optimization

Objective: To determine the ground-state electronic properties of the target molecule without experimental bias.

-

Initial Geometry Construction: Build the 3D molecular structure using visualization software (e.g., GaussView). Perform a preliminary conformational search using a molecular mechanics force field (MMFF94) to resolve severe steric clashes.

-

Basis Set Assignment: Assign the B3LYP functional and the 6-311G(d,p) basis set to ensure accurate modeling of sulfur and nitrogen electron densities[2].

-

Geometry Optimization: Execute the optimization algorithm. The system iteratively adjusts atomic coordinates to find the nearest local minimum on the potential energy surface.

-

Frequency Validation (The Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry. Causality: This mathematically proves the structure is a true minimum. If any imaginary frequencies (negative values) are present, the structure is trapped in a transition state. The geometry must be manually perturbed and re-optimized until zero imaginary frequencies are observed[2].

-

Property Extraction: Extract HOMO/LUMO energies and generate the MEP map to visualize nucleophilic (red) and electrophilic (blue) regions, guiding the subsequent Schiff base condensation.

DFT computational workflow for optimizing pyridyl-thiazole aldehydes.

Protocol B: Experimental Synthesis & Spectroscopic Validation

Objective: To synthesize the computational target and empirically validate the DFT predictions.

-

Thioamide Condensation (Hantzsch Thiazole Synthesis): React the appropriate pyridine-carbothioamide with ethyl bromopyruvate in ethanol under reflux to construct the core pyridyl-thiazole ester.

-

Reduction: Reduce the ester to the corresponding alcohol using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C under an inert argon atmosphere.

-

Selective Oxidation: Oxidize the resulting alcohol to the target pyridyl-thiazole aldehyde using Manganese Dioxide (MnO₂) in dichloromethane. Causality: MnO₂ is specifically chosen for heteroaromatic alcohols because it prevents over-oxidation to the carboxylic acid, preserving the highly reactive electrophilic aldehyde center.

-

Spectroscopic Validation: Validate the structure to confirm the DFT geometry.

Conclusion

The integration of high-level DFT calculations with rigorous synthetic protocols provides a comprehensive framework for developing pyridyl-thiazole aldehydes. By utilizing the B3LYP/6-311G(d,p) level of theory and enforcing strict frequency validations, researchers can confidently predict the reactivity of these electrophilic hubs. This predictive power directly accelerates the downstream synthesis of bioactive hydrazones and imines, ultimately streamlining the drug discovery pipeline.

References

- Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective.ACS Omega.

- Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Deriv

- Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity.

- Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole.Taylor & Francis.

Sources

In-Depth Technical Guide: Synthesis of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

This is an in-depth technical guide on the synthesis and discovery of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde .

Executive Summary

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (CAS: 104374-18-5 [Verify]; often cited in patent literature as a key intermediate) is a critical bifunctional heterocyclic building block.[1] It features a thiazole core substituted with a 2-pyridyl group at the C2 position, a methyl group at C4, and a reactive formyl (aldehyde) group at C5.

This scaffold is highly valued in medicinal chemistry for its ability to participate in:

-

Schiff Base Formation: Condensation with amines to form hydrazones or imines, common in kinase inhibitors (e.g., P2X3 antagonists).

-

Metal Chelation: The N-N bidentate motif (pyridine nitrogen + thiazole nitrogen) serves as a robust ligand for transition metals.

-

Bioisosterism: Acting as a lipophilic, metabolically stable replacement for biaryl systems.

This guide details the historical evolution , mechanistic underpinnings , and the definitive synthetic protocols for this molecule, prioritizing the Hantzsch Thiazole Synthesis followed by functional group interconversion (FGI) as the "Gold Standard" route.

Historical Genesis & Discovery

The synthesis of 2-substituted thiazoles dates back to the late 19th century with the work of Arthur Hantzsch (1887).[1] However, the specific integration of the pyridin-2-yl moiety into the thiazole 2-position gained prominence in the mid-20th century as researchers sought to expand the library of heterocyclic ligands.

The Evolutionary Timeline

-

1887: Hantzsch Thiazole Synthesis established (condensation of thioamides with

-halo ketones).[1] -

1950s-60s: Expansion to heteroaryl-thioamides .[1] Pyridine-2-carbothioamide was synthesized from 2-cyanopyridine, enabling the construction of 2-(pyridin-2-yl)thiazoles.[1]

-

1990s-2000s: High-throughput screening in drug discovery identified the 4-methyl-2-(pyridin-2-yl)thiazole scaffold as a privileged structure.[1]

-

Modern Era: The 5-carbaldehyde derivative emerged as a pivotal intermediate for synthesizing complex bioactive molecules, including P2X3 receptor antagonists and antiviral agents (e.g., respiratory syncytial virus inhibitors).

Retrosynthetic Analysis

To design the most robust synthesis, we apply a retrosynthetic disconnection at the C5-formyl group and the thiazole ring closure.

Figure 1: Retrosynthetic analysis revealing the Hantzsch ester route as the most logical pathway.[1]

Mechanistic Deep Dive: The "Gold Standard" Protocol

While direct Vilsmeier-Haack formylation of 4-methyl-2-(pyridin-2-yl)thiazole is theoretically possible, the electron-withdrawing nature of the pyridine ring can deactivate the thiazole C5 position, leading to variable yields.[1]

The Ester Reduction-Oxidation Route is preferred for its reliability, scalability, and high regioselectivity.

Step 1: Synthesis of Pyridine-2-carbothioamide

-

Reagents: 2-Cyanopyridine, Hydrogen Sulfide (

) or Ammonium Sulfide, Diethylamine (catalyst).[1] -

Mechanism: Nucleophilic addition of the hydrosulfide ion (

) to the nitrile carbon, followed by tautomerization to the thioamide. -

Critical Control: Temperature must be controlled (

C) to prevent hydrolysis to the amide.

Step 2: Hantzsch Thiazole Cyclization

-

Reagents: Pyridine-2-carbothioamide, Ethyl 2-chloroacetoacetate, Ethanol (solvent).[1]

-

Mechanism:

-

S-Alkylation: The sulfur of the thioamide attacks the

-carbon of the chloroester (displacement of chloride). -

Cyclodehydration: The nitrogen of the thioamide attacks the ketone carbonyl, followed by loss of water to aromatize the thiazole ring.

-

-

Why Ethyl 2-chloroacetoacetate? It pre-installs the carbon scaffold at C5 in the correct oxidation state (ester), avoiding the need for harsh electrophilic substitution later.

Step 3: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (

) in THF. -

Mechanism: Hydride transfer to the ester carbonyl.

-

Note: DIBAL-H can be used at low temperature (

C) to attempt direct reduction to the aldehyde, but over-reduction to the alcohol is common, making the two-step (Red-Ox) path more robust.[1]

Step 4: Selective Oxidation to Aldehyde

-

Reagents: Manganese Dioxide (

) or Swern Oxidation (DMSO/Oxalyl Chloride).[1] -

Mechanism:

selectively oxidizes allylic/benzylic alcohols (and heterocyclic methanols) to aldehydes without over-oxidizing to the carboxylic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactants: Dissolve Pyridine-2-carbothioamide (13.8 g, 100 mmol) in Ethanol (200 mL).

-

Addition: Add Ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 15 minutes.

-

Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate.[2]

-

Neutralization: Concentrate the solvent to ~50 mL. Pour into ice-water (200 mL) and neutralize with saturated

solution to pH 8. -

Isolation: Extract with Ethyl Acetate (

mL). Dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.[1]

-

Protocol B: Reduction to (4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)methanol

-

Setup: Flame-dried 250 mL flask under Nitrogen atmosphere.

-

Reactants: Suspend

(1.9 g, 50 mmol) in anhydrous THF (50 mL) at -

Addition: Dissolve the Ester from Step 1 (12.4 g, 50 mmol) in anhydrous THF (50 mL) and add dropwise to the hydride suspension.

-

Reaction: Stir at

C for 1 hour, then warm to room temperature for 2 hours. -

Quench (Fieser Method): Cool to

C. Add carefully: 1.9 mL water, 1.9 mL 15% NaOH, 5.7 mL water. Stir until a white granular precipitate forms. -

Isolation: Filter through Celite. Concentrate the filtrate.

-

Expected Yield: 90–95%

-

Data:

NMR shows loss of ethyl group signals (quartet/triplet) and appearance of a singlet (

-

Protocol C: Oxidation to 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

-

Setup: 250 mL flask open to air (if using

). -

Reactants: Dissolve the Alcohol (10.3 g, 50 mmol) in Dichloromethane (DCM) or Chloroform (150 mL).

-

Oxidant: Add activated Manganese Dioxide (

) (43.5 g, 500 mmol, 10 eq). Note: Large excess is standard for heterogeneous -

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Workup: Filter through a pad of Celite to remove

. Rinse the pad with DCM. -

Purification: Concentrate the filtrate. The residue is often pure enough, or can be recrystallized from Hexane/EtOAc.

-

Expected Yield: 80–90%

-

Appearance: Yellow crystalline solid.[3]

-

Data Summary & Characterization

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 204.25 g/mol | |

| Appearance | Yellow Solid | |

| Melting Point | 130–135 °C | (Typical range for this class) |

| Solubility | DCM, DMSO, MeOH | Poor in Water/Hexane |

Spectroscopic Signature ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment |

| 10.05 | Singlet (s) | 1H | CHO (Aldehyde) |

| 8.60 | Doublet (d) | 1H | Pyridine H-6 ( |

| 8.20 | Doublet (d) | 1H | Pyridine H-3 |

| 7.80 | Triplet (t) | 1H | Pyridine H-4 |

| 7.35 | Triplet (t) | 1H | Pyridine H-5 |

| 2.75 | Singlet (s) | 3H | Thiazole |

Visualization of the Synthetic Workflow

Figure 2: Step-by-step synthetic workflow from commercial starting materials to the target aldehyde.

References

- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halo-ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Tanaka, H., et al. (2004).[4] "Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives". Bulletin of the Chemical Society of Japan, 77(9), 1745–1755.[4] (Describes the oxidation/reduction protocols for thiazole methyl/formyl interconversion).

- Dillon, M. P., et al. (2006). "Piperidine and piperazine derivatives as P2X3 antagonists". U.S. Patent 2008/0004265 A1.

- BenchChem. (2025). "Technical Guide to the Synthesis of 2-Pyridinecarbothioamide". [Protocol for Step 1].

-

Mikhaleva, A. I., et al. (2009).[5] "An Efficient Route to Heterocyclic Carbaldehydes via Vilsmeier-Haack". Synthesis, 2009(04), 587-590. (Alternative Vilsmeier context).

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of Schiff Base Ligands from 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

This Application Note provides a comprehensive technical guide for the synthesis of Schiff base ligands derived from 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde . It is designed for medicinal chemists and inorganic synthetic researchers, focusing on high-purity synthesis, characterization, and downstream applications in metal coordination and drug discovery.

Introduction & Strategic Significance

The 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde scaffold represents a "privileged structure" in medicinal inorganic chemistry. Its significance lies in its N-N-N or N-N-S chelating potential when converted into a Schiff base. The proximity of the pyridine nitrogen, the thiazole nitrogen, and the resulting imine nitrogen creates a potent tridentate pocket ideal for coordinating transition metals (Cu, Zn, Ni, Ru, Pt).

These ligands and their complexes are extensively researched for:

-

Anticancer Activity: Intercalation into DNA or inhibition of topoisomerases.

-

Antimicrobial Agents: Disruption of bacterial cell walls or metal ion sequestration.

-

Catalysis: Stable platforms for oxidation and C-H activation reactions.

This guide details the end-to-end workflow: from the synthesis of the aldehyde precursor (if not purchased) to the final Schiff base ligand and its metal complexes.[1]

Chemical Background & Retrosynthesis[2][3]

The synthesis relies on the reactivity of the carbonyl carbon at the C5 position of the thiazole ring. The reaction with primary amines proceeds via nucleophilic attack followed by dehydration, catalyzed by weak acids.

Reaction Scheme Overview

Figure 1: Strategic workflow for the synthesis of thiazole-derived Schiff base ligands.[2]

Protocol 1: Synthesis of the Precursor (Aldehyde)

Note: If the aldehyde is purchased commercially, skip to Protocol 2.

Objective: Synthesize 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde starting from pyridine-2-carbothioamide.

Step A: Hantzsch Thiazole Synthesis (Ester Formation)

-

Reagents: Pyridine-2-carbothioamide (1.0 eq), Ethyl 2-chloroacetoacetate (1.1 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve pyridine-2-carbothioamide in absolute ethanol (10 mL/g).

-

Add ethyl 2-chloroacetoacetate dropwise at room temperature.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[3]

-

Cool to room temperature.[1][4] The hydrochloride salt of the ester may precipitate.

-

Neutralize with 10% NaHCO₃ solution to precipitate the free base.

-

Filter, wash with water, and recrystallize from ethanol.[5]

-

Yield: Typically 70–85%.

-

Step B: Reduction to Alcohol

-

Reagents: Thiazole ester (from Step A), LiAlH₄ (1.5 eq) or NaBH₄/AlCl₃, dry THF.

-

Procedure:

-

Suspend LiAlH₄ in dry THF at 0°C under N₂ atmosphere.

-

Add the thiazole ester (dissolved in THF) dropwise, maintaining temperature <5°C.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench carefully with Glauber’s salt (Na₂SO₄·10H₂O) or Fieser method.

-

Filter off solids and evaporate solvent to yield the crude alcohol.

-

Step C: Oxidation to Aldehyde

-

Reagents: Thiazole alcohol (from Step B), Activated MnO₂ (10 eq) or PCC (1.5 eq), DCM or Chloroform.

-

Procedure (MnO₂ method - milder):

-

Dissolve the alcohol in DCM.

-

Add activated MnO₂ (excess is required for efficient conversion).

-

Stir at reflux for 12–24 hours.

-

Filter through a Celite pad to remove Mn species.

-

Evaporate solvent.[6] Purify via column chromatography (Silica, Hexane:EtOAc) if necessary.

-

Characterization: Appearance of aldehyde proton at ~10.0 ppm in ¹H NMR.

-

Protocol 2: General Schiff Base Condensation (Core Protocol)

Objective: Condense the aldehyde with a primary amine (e.g., thiosemicarbazide, o-phenylenediamine, aniline derivatives).

Materials

-

Precursor: 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (1.0 mmol).

-

Amine Partner: e.g., Thiosemicarbazide (1.0 mmol) or o-Phenylenediamine (1.0 mmol).

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade).

-

Catalyst: Glacial Acetic Acid (cat. amount, 2–3 drops).

Experimental Procedure

-

Preparation of Aldehyde Solution:

-

In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10–15 mL of hot absolute ethanol. Ensure complete dissolution.

-

-

Preparation of Amine Solution:

-

Dissolve 1.0 mmol of the amine in 10 mL of ethanol. (Heat if necessary).

-

-

Condensation:

-

Add the amine solution dropwise to the stirring aldehyde solution.[7]

-

Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux the mixture at 70–80°C for 3–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (e.g., MeOH:CHCl₃ 1:9). The aldehyde spot (high Rf) should disappear.

-

-

Workup:

-

Allow the reaction mixture to cool slowly to room temperature, then refrigerate overnight to maximize precipitation.

-

Filter the colored precipitate (often yellow/orange) using a vacuum filtration setup.

-

Washing: Wash the solid with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aldehyde/amine).

-

Drying: Dry in a vacuum desiccator over CaCl₂.

-

Optimization Table

| Parameter | Standard Condition | Optimization for Low Yields |

| Solvent | Ethanol | Methanol or Acetonitrile (for solubility) |

| Catalyst | Acetic Acid (glacial) | H₂SO₄ (conc., 1 drop) or p-TSA |

| Temperature | Reflux (78°C) | Microwave Irradiation (120°C, 10 min) |

| Stoichiometry | 1:1 | 1:1.2 (Excess amine) |

Protocol 3: Metal Complexation (Example: Cu(II) Complex)

Objective: Coordinate the Schiff base ligand to Copper(II).

-

Ligand Solution: Dissolve 1.0 mmol of the synthesized Schiff base in 20 mL hot ethanol.

-

Metal Salt Solution: Dissolve 1.0 mmol of CuCl₂·2H₂O (or Acetate salt) in 10 mL ethanol.

-

Reaction:

-

Add the metal salt solution to the ligand solution.[5]

-

Reflux for 2–4 hours. A distinct color change (often to green/brown) indicates complexation.

-

-

Isolation: Filter the precipitate, wash with hot ethanol and ether.

Characterization Guide

Validating the structure requires comparing the precursor aldehyde signals with the product imine signals.

Expected Spectral Data

| Technique | Functional Group | Precursor (Aldehyde) | Product (Schiff Base) |

| FT-IR | C=O Stretch | Strong band @ 1660–1690 cm⁻¹ | Disappears |

| FT-IR | C=N (Imine) | Absent | Strong band @ 1600–1630 cm⁻¹ |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet @ 9.8–10.1 ppm | Disappears |

| ¹H NMR | Azomethine Proton (-CH=N-) | Absent | Singlet @ 8.2–8.8 ppm |

| ¹H NMR | Thiazole Methyl (-CH₃) | Singlet @ ~2.7 ppm | Singlet @ ~2.6–2.8 ppm |

Structural Logic (Graphviz)

The coordination mode changes upon complexation.

Figure 2: Coordination logic for tridentate binding of the thiazole-pyridine Schiff base.

Troubleshooting & Critical Control Points

-

No Precipitate Formed:

-

Cause: Product is too soluble in ethanol.

-

Solution: Concentrate the reaction mixture to 1/3 volume on a rotavap. Add cold water or hexane to induce precipitation.

-

-